![molecular formula C18H15N3S B2968786 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole CAS No. 383148-15-0](/img/structure/B2968786.png)
4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole
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Overview
Description
The compound “4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings. It has an imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyridines can undergo various chemical reactions due to the presence of multiple reactive sites .Scientific Research Applications
- Imidazo[1,2-a]pyridines exhibit antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral replication, making them promising candidates for antiviral drug development .
- Some imidazo[1,2-a]pyridines have demonstrated antiulcer effects. These compounds may help protect the gastric mucosa and prevent ulcer formation .
- Imidazo[1,2-a]pyridines have been investigated as antibacterial agents. Their structural diversity allows for fine-tuning of antibacterial properties, making them valuable in combating bacterial infections .
- Researchers have identified imidazo[1,2-a]pyridines as potential anticancer agents. These compounds may inhibit cyclin-dependent kinases (CDKs) or act as calcium channel blockers, offering new avenues for cancer therapy .
- Imidazo[1,2-a]pyridines have shown antifungal properties. They could be useful in treating fungal infections, although further studies are needed to optimize their efficacy .
- Some imidazo[1,2-a]pyridines modulate GABA A receptors, which play a crucial role in neurotransmission. These compounds may have applications in neurological disorders .
Antiviral Properties
Antiulcer Activity
Antibacterial Agents
Anticancer Potential
Antifungal Activity
GABA A Receptor Modulation
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-8-9-21-11-15(20-16(21)10-12)17-13(2)19-18(22-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFAMKPCYAGPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole |
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